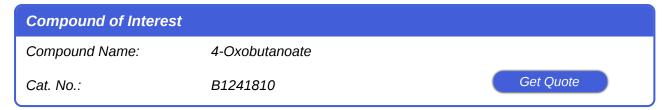


Application Notes and Protocols for Measuring GABA Transaminase Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA is tightly controlled by its synthesis via glutamate decarboxylase (GAD) and its degradation by GABA transaminase (GABA-T). Dysregulation of GABA levels is implicated in various neurological disorders, including epilepsy, anxiety, and sleep disorders. Consequently, GABA-T is a significant therapeutic target for the development of novel drugs.

These application notes provide detailed protocols for measuring GABA-T activity, summarize key kinetic data, and offer visual guides to the relevant biochemical pathway and experimental workflows.

Data Presentation

Table 1: Kinetic Parameters of GABA Transaminase (GABA-T)

This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for GABA-T from different sources. These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.



| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
|-----------------------------------|-----------------|---------------|-----------------------|-----------|
| Human (recombinant) | GABA | Not specified | 0.5 U/mg | [1] |
| Mouse (neuronal) | GABA | 1.1 | 1 Not specified | |
| Mouse (astroglial) | GABA | 0.4 | Not specified | [2] |
| Mouse (neuronal) | α-Ketoglutarate | 0.2 | Not specified | [2] |
| Mouse (astroglial) | α-Ketoglutarate | 0.05 | Not specified | [2] |
| Pig | GABA | Not specified | Not specified | [3] |
| Pseudomonas fluorescens | GABA | 0.79 ± 0.11 | Not specified | |
| Pseudomonas fluorescens | α-Ketoglutarate | 0.47 ± 0.10 | Not specified | _ |
| Escherichia coli (recombinant) | GABA | Not specified | Not specified | [4] |

Table 2: Inhibition of GABA Transaminase (GABA-T) Activity

This table provides the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for various known inhibitors of GABA-T. This data is essential for researchers developing and screening new therapeutic compounds.

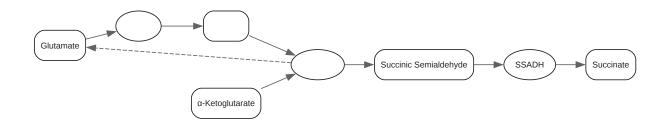


| Inhibitor | Enzyme Source | Inhibition Type | IC50 (μM) | Ki (μM) | Reference |
|--|------------------|--------------------|---------------|---------------|-----------|
| Gabaculine | Human | Irreversible | - | 2.9 | [5] |
| Vigabatrin | Human | Irreversible | 70.3 | - | [1] |
| Vigabatrin | Bacterial | Irreversible | 14,202 | - | [1] |
| Phenylethylid enehydrazine (PEH) | Not specified | Irreversible | Not specified | Not specified | [6][7] |
| Ethanolamine -O-sulfate (EOS) | Not specified | Not specified | Not specified | Not specified | [8] |
| L-cycloserine | Not specified | Not specified | Not specified | Not specified | [8] |
| Valproic acid | Not specified | Not specified | Not specified | Not specified | [8] |

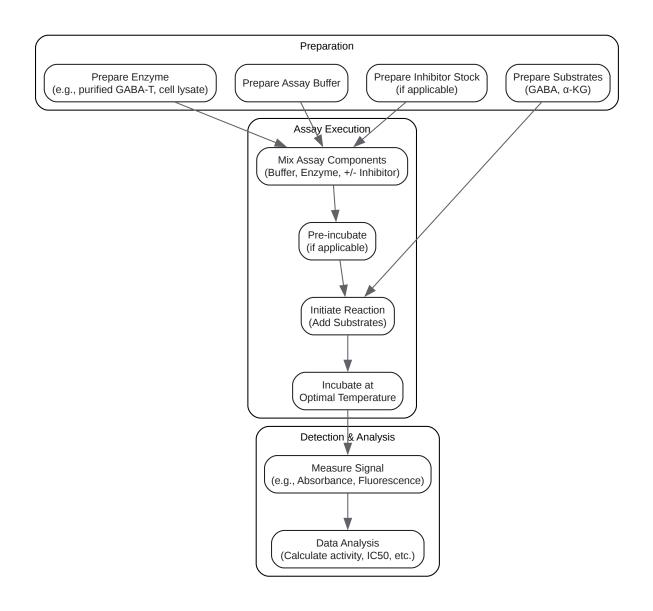
Signaling Pathway and Experimental Workflow Visualizations GABA Metabolism and the Role of GABA-T

The following diagram illustrates the metabolic pathway of GABA, highlighting the central role of GABA transaminase in its degradation.









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